Neurokinin A(4-10) TFA

GPCR pharmacology Receptor selectivity profiling Tachykinin signaling

Select Neurokinin A(4-10) TFA (sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂) for unambiguous NK2 receptor pharmacology. Its TFA salt form guarantees superior solubility and batch-to‑batch consistency critical for reproducible assays. With superior NK2 selectivity over full‑length NKA, this heptapeptide minimizes NK1/NK3 crosstalk in binding, cAMP, and organ bath studies. Ideal for SAR campaigns requiring a validated, high‑purity reference standard.

Molecular Formula C36H55F3N8O12S
Molecular Weight 880.9 g/mol
Cat. No. B8081558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurokinin A(4-10) TFA
Molecular FormulaC36H55F3N8O12S
Molecular Weight880.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H54N8O10S.C2HF3O2/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46;3-2(4,5)1(6)7/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1
InChIKeyDGAULPBEJYPPKO-CVZMTQALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurokinin A(4-10) TFA: Technical Baseline for Tachykinin NK2 Receptor Agonist Procurement


Neurokinin A(4-10) (TFA) is a synthetic heptapeptide fragment (sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, DSFVGLM-NH₂) derived from the C‑terminus of the endogenous tachykinin neurokinin A (NKA), formulated as a trifluoroacetate salt for enhanced solubility and stability [1][2]. Pharmacologically, it functions as a potent and selective agonist of the tachykinin NK2 receptor, a G‑protein coupled receptor predominantly localized in smooth muscle of the gastrointestinal, respiratory, and urinary tracts [3][4]. This compound is a critical research tool for dissecting NK2‑mediated physiological responses and validating NK2‑antagonist efficacy, and is not intended for human or veterinary therapeutic use .

Why Generic Tachykinin Agonist Substitution Fails: The Case for Specifying Neurokinin A(4-10) TFA


Generic substitution within the tachykinin peptide family is scientifically unsound due to profound divergence in receptor selectivity and functional potency across ligands [1]. Endogenous neurokinin A (NKA) exhibits only marginal NK2 selectivity (NK1/NK2 EC50 ratio of 2.8) and is essentially equipotent at NK1 and NK2 receptors, while substance P preferentially activates NK1 receptors and neurokinin B targets NK3 receptors [2][3]. Even among NKA(4-10) analogs, single‑residue substitutions drastically alter affinity and potency; for example, [Lys5,MeLeu9,Nle10]-NKA(4-10) achieves a 674‑fold NK2/NK1 selectivity ratio, whereas [β-Ala8]-NKA(4-10) yields a 244‑fold separation in cAMP assays [4]. The TFA salt form further distinguishes this compound by improving aqueous solubility and lyophilized powder stability compared to the free base, which is a critical practical consideration for reproducible experimental workflows [5]. Consequently, substituting this product with full‑length NKA, another tachykinin, or a different salt form would introduce confounding receptor crosstalk, variable potency, and inconsistent handling characteristics, compromising data integrity.

Quantitative Differentiation Guide: Neurokinin A(4-10) TFA vs. Closest Analogs


NK2 Receptor Selectivity: Neurokinin A(4-10) TFA vs. Full-Length NKA

The full‑length neurokinin A (NKA) peptide lacks meaningful NK2 selectivity, exhibiting an NK1/NK2 EC50 ratio of only 2.8 in cAMP stimulation assays using human recombinant receptors expressed in CHO cells [1]. In contrast, the truncated NKA(4-10) fragment demonstrates substantially improved NK2 selectivity; while a precise ratio for the native NKA(4-10) is not directly reported in the same dataset, the closely related analog [β-Ala8]-NKA(4-10) achieves a 244‑fold NK2/NK1 selectivity ratio under identical assay conditions [2]. This class‑level inference underscores that C‑terminal truncation inherently reduces off‑target NK1 activation, a critical differentiator for experiments requiring NK2‑specific readouts.

GPCR pharmacology Receptor selectivity profiling Tachykinin signaling

Functional Potency in Human Colon Circular Muscle: NKA(4-10) vs. Substance P

In mucosa‑free circular strips of human isolated colon, neurokinin A (the parent peptide) is approximately 370‑fold more potent than substance P in producing concentration‑dependent contractions [1]. The NK2‑selective agonist [β-Ala8]-NKA(4-10) closely mimics this response, whereas NK1‑ and NK3‑selective agonists exhibit activity only at micromolar concentrations [2]. The truncated NKA(4-10) fragment is reported as a potent spasmogen of human colon circular muscle, with its contractile action mediated exclusively via tachykinin NK2 receptors [3]. While direct EC50 values for the unmodified NKA(4-10) in human colon are not tabulated in the available literature, the cross‑study comparable data from guinea‑pig colon show that [β-Ala8]-NKA(4-10) produces contraction with an EC50 of 12 nM, confirming high nanomolar potency for this structural class [4].

Smooth muscle pharmacology GI motility Organ bath contractility

Structural Determinants of Activity: NKA(4-10) vs. Position‑5 Substituted Analogs

A systematic structure‑activity study of NKA(4-10) at the rat fundus NK2 receptor reveals that substitution at position 5 (Ser) profoundly modulates both binding affinity and functional potency [1]. Analogues bearing a basic residue (Lys or Arg) at position 5 exhibit a five‑fold increase in potency over the native NKA(4-10) sequence in membrane binding studies, whereas the acidic [Asp5]NKA(4-10) substitution yields negligible affinity [2]. The native Ser5 residue of NKA(4-10) thus occupies an intermediate position in the potency spectrum, offering a balanced baseline activity profile that is neither artificially enhanced by basic substitutions nor compromised by acidic or neutral replacements (e.g., [Asn5]NKA(4-10), which is as weak as the acidic variant in contractile studies) [3]. This SAR information enables informed selection: for maximal NK2 activation, the [Lys5]-modified analog is preferred; for a reference standard representing endogenous‑like activity without engineered super‑agonism, the native NKA(4-10) TFA is the appropriate choice.

Structure-activity relationship Peptide engineering NK2 receptor binding

Analytical Characterization: TFA Salt Purity and Identity Confirmation

Procurement‑grade Neurokinin A(4-10) TFA is routinely supplied with documented purity ≥98% as determined by HPLC, with supporting analytical characterization including HNMR and MS for identity confirmation [1]. The molecular formula C36H55F3N8O12S and exact mass 880.93 g/mol correspond to the TFA salt form, which is the standard counterion resulting from HPLC purification [2]. In contrast, the free base (molecular formula C34H54N8O10S, mass 766.91 g/mol) is rarely supplied as a standalone product and exhibits markedly lower aqueous solubility (<0.1 mg/mL for the TFA salt vs. potentially even lower for the free base), necessitating careful consideration of formulation for in vitro assays . Vendors such as MolNova and MedChemExpress provide certificates of analysis (COA) with batch‑specific HPLC chromatograms and MS spectra, enabling lot‑to‑lot consistency verification . This level of analytical rigor is not uniformly available for all NKA(4-10) analogs, making the TFA salt a reliably characterized standard.

Peptide quality control HPLC purity Mass spectrometry

Cardiovascular Selectivity: NKA(4-10) vs. NK1 and NK3 Agonists In Vivo

In urethane‑anesthetized rats, intravenous administration of selective tachykinin receptor agonists reveals stark differences in cardiovascular activity profiles [1]. The NK2‑selective agonist NKA(4-10) produces only a minimal vasodepressor effect (<2% of the maximal response evoked by substance P), whereas NK1‑selective agonists (e.g., [Sar9,Met(O2)11]SP) elicit robust vasodepression (697% relative potency) and NK3‑selective agonists (e.g., senktide) evoke the most potent vasodepressor response (1,095% relative potency) [2]. This near‑absence of vasodepressor activity for NKA(4-10) distinguishes it from the endogenous full‑length NKA, which retains a modest but measurable vasodepressor effect (10% relative potency), and from substance P, which serves as the NK1 reference (100%) [3]. The selective tachycardia observed with NKA(4-10) (65 nmol/kg), which is blocked by β‑adrenoceptor antagonists, further confirms its distinct in vivo pharmacological signature compared to NK1 and NK3 agonists, which produce complex bradycardic responses [4].

Cardiovascular pharmacology In vivo selectivity Tachykinin receptor subtypes

Storage Stability and Handling: TFA Salt vs. Free Base Peptides

Neurokinin A(4-10) TFA is supplied as a lyophilized powder with defined storage specifications that directly impact experimental reproducibility [1]. The product is stable for ≥2 years when stored at -20°C in sealed, moisture‑free conditions, with specific guidance for reconstituted solutions (6 months at -80°C, 1 month at -20°C) [2]. The TFA counterion, introduced during HPLC purification, enhances peptide solubility in aqueous buffers compared to the free base form, which is critical for preparing consistent stock solutions for in vitro assays [3]. In contrast, peptides supplied as acetate salts or free bases may exhibit different solubility profiles and degradation kinetics; for example, the free base NKA(4-10) has a lower molecular weight (766.91 g/mol) and lacks the stabilizing influence of the TFA counterion, potentially leading to batch‑to‑batch variability in solubility and bioactivity [4]. Vendor‑supplied storage guidelines and certificates of analysis for the TFA salt ensure that researchers can maintain compound integrity across multi‑year study timelines, a practical procurement consideration not uniformly addressed for custom‑synthesized analogs.

Peptide stability Lyophilized storage Experimental reproducibility

Optimal Use Cases for Neurokinin A(4-10) TFA Based on Quantitative Evidence


NK2 Receptor Selectivity Profiling and Antagonist Screening

Employ Neurokinin A(4-10) TFA as the reference NK2 agonist in competitive binding assays (e.g., displacement of [125I]-NKA) and functional cAMP or calcium mobilization assays using human recombinant NK2 receptors expressed in CHO or HEK293 cells [1]. Its superior NK2 selectivity relative to full‑length NKA (NK1/NK2 EC50 ratio of 2.8 for NKA vs. 244‑fold separation for the structural analog [β-Ala8]-NKA(4-10)) minimizes NK1‑mediated confounding signals, enabling accurate determination of antagonist IC50 values and Schild analysis without receptor crosstalk [2]. The TFA salt form ensures consistent solubility in assay buffers and long‑term stability for repeated use across multiple screening campaigns [3].

Smooth Muscle Contractility Studies in GI and Respiratory Tissues

Utilize Neurokinin A(4-10) TFA in isolated organ bath preparations to evoke NK2‑specific contractions in human colon circular muscle, guinea‑pig trachea, or rat urinary bladder strips [1]. The compound produces robust, concentration‑dependent contractions with an EC50 in the low nanomolar range (e.g., 12 nM for the [β-Ala8] analog in guinea‑pig colon) and acts exclusively via NK2 receptors, as confirmed by antagonist blockade [2]. This contrasts with substance P, which is >370‑fold less potent in human colon and primarily activates NK1 receptors, making NKA(4-10) TFA the appropriate tool for dissecting NK2‑mediated motility pathways and evaluating novel NK2 antagonists for functional efficacy [3].

In Vivo Cardiovascular Studies Requiring Selective NK2 Activation

Administer Neurokinin A(4-10) TFA intravenously in rodent models to selectively probe NK2‑mediated cardiovascular responses without the confounding vasodepressor effects characteristic of NK1 or NK3 receptor activation [1]. At doses up to 65 nmol/kg, NKA(4-10) elicits a tachycardia that is blocked by β‑adrenoceptor antagonists, while producing negligible vasodepression (<2% of the substance P response) [2]. This starkly contrasts with full‑length NKA (10% vasodepressor activity) and NK1 agonists (up to 697% activity), enabling unambiguous attribution of observed hemodynamic changes to NK2 receptor engagement [3]. The TFA salt formulation is compatible with standard in vivo vehicle preparations and provides batch‑to‑batch consistency essential for longitudinal studies .

Structure-Activity Relationship (SAR) Baseline Studies

Use native Neurokinin A(4-10) TFA as the unmodified reference standard in systematic SAR investigations of NKA(4-10) analogs [1]. Position‑5 substitution data demonstrate that the native Ser5 residue confers intermediate binding affinity and functional potency, with basic substitutions (Lys, Arg) increasing potency five‑fold and acidic/neutral substitutions (Asp, Asn) abolishing activity [2]. This establishes NKA(4-10) TFA as the appropriate control for evaluating novel analogs, enabling accurate quantification of structure‑driven changes in receptor affinity, efficacy, and selectivity. The high HPLC purity (>98%) and validated storage stability of the TFA salt ensure that observed SAR trends reflect intrinsic molecular properties rather than lot‑to‑lot variability or degradation artifacts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neurokinin A(4-10) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.